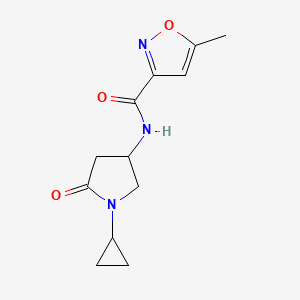

![molecular formula C15H13N5O2 B6503854 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396685-17-8](/img/structure/B6503854.png)

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . For instance, to enhance the potency of certain compounds, derivatives were synthesized containing a similar structure, 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis

The activity of these compounds depends on the substituent on the phenyl group. The order of activity was found to be: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of the substituted benzyl group on pyrazole .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Treatment of Hematological Disorders

The compound is also useful for treating hematological disorders such as sickle cell disease . This could be due to its potential to interact with the abnormal hemoglobin that causes the disease, although further research is needed to confirm this.

Treatment of Pulmonary Diseases

The compound has been found to be effective in the treatment of pulmonary diseases such as idiopathic pulmonary fibrosis . This could be due to its potential anti-inflammatory and anti-fibrotic properties.

Treatment of Hypoxia and Hypoxemia Conditions

The compound is also useful for treating hypoxia and hypoxemia conditions . These conditions, which involve low oxygen levels in the body or a specific region of the body, can be life-threatening, and the compound’s potential to improve oxygenation could be of significant therapeutic value.

Applications in Coordination Chemistry and Organometallic Chemistry

Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They can act as ligands, coordinating to metal atoms to form complex structures. This property can be exploited in various areas, from catalysis to materials science.

Applications in Agrochemistry

Pyrazoles are also used in agrochemistry . They can be used to synthesize various agrochemicals, including pesticides and herbicides. Their ability to interact with biological systems can make them effective in controlling pests and weeds.

Applications in Drug Discovery

Pyrazoles are widely used in drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals. Their diverse pharmacological effects make them valuable in the search for new therapeutic agents.

Applications in Green Synthesis and Microwave-Assisted Synthesis

Pyrazoles can be synthesized using green synthesis and microwave-assisted synthesis . These methods are more environmentally friendly and efficient than traditional methods, making them valuable in sustainable chemistry.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that pyrazole-bearing compounds can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been shown to be involved in a wide range of biochemical reactions .

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

3-methoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-5-2-4-11(8-13)14(21)19-12-9-16-15(17-10-12)20-7-3-6-18-20/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSPEBDFQNKWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)

![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)

![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)

![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B6503818.png)

![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6503850.png)

![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B6503870.png)